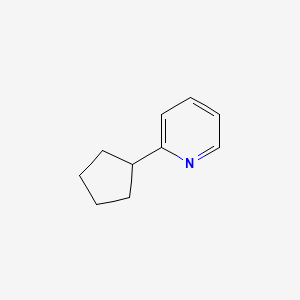
Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate is a chiral compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of both hydroxyl and ester functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For example, the reduction of 4-oxotetrahydro-2H-pyran-2-carboxylate with a chiral reducing agent such as borane or a chiral transition metal catalyst can yield the desired product with high enantiomeric purity.
Another method involves the use of enzymatic resolution techniques, where a racemic mixture of the compound is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer, leaving the other enantiomer intact, which can then be isolated and esterified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized to achieve high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound on an industrial scale.
化学反応の分析
Types of Reactions
Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with tosyl chloride (TsCl) can convert the hydroxyl group to a tosylate, which can then undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Tosyl chloride (TsCl), nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating enzyme specificity and activity.
Medicine: It is explored for its potential therapeutic properties, including its use as a building block for drug development.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
作用機序
The mechanism of action of Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, where it undergoes catalysis to form the desired product. The stereochemistry of the compound plays a crucial role in its binding affinity and reactivity with the enzyme.
In pharmaceutical applications, the compound may act as a prodrug, where it is metabolized in the body to release the active drug. The ester group can be hydrolyzed by esterases to yield the corresponding carboxylic acid, which exerts the therapeutic effect.
類似化合物との比較
Ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate can be compared with other similar compounds such as:
Ethyl (2R,4S)-4-hydroxy-2-pyrrolidinecarboxylate: This compound has a similar structure but with a pyrrolidine ring instead of a tetrahydropyran ring. It exhibits different reactivity and biological activity due to the difference in ring structure.
Ethyl (2R,4S)-4-hydroxy-2-cyclohexanecarboxylate: This compound has a cyclohexane ring, which affects its conformational flexibility and reactivity compared to the tetrahydropyran derivative.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and ester functional groups, which provide a versatile platform for various chemical transformations and applications.
特性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC名 |
ethyl (2R,4S)-4-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 |
InChIキー |
QTTRVQVEPJZWQD-NKWVEPMBSA-N |
異性体SMILES |
CCOC(=O)[C@H]1C[C@H](CCO1)O |
正規SMILES |
CCOC(=O)C1CC(CCO1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)

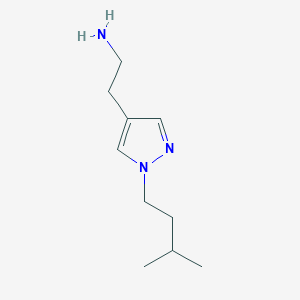
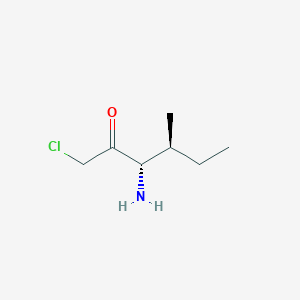


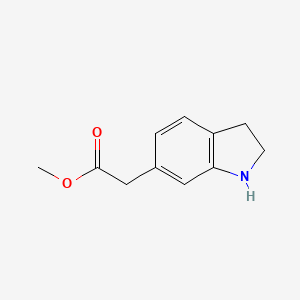
![2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B15225437.png)
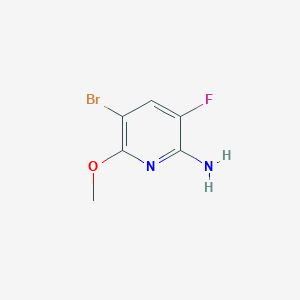
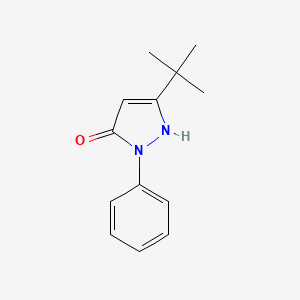
![(3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B15225464.png)
